![molecular formula C27H25ClN6O B2735084 7-Chloro-5-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazoline CAS No. 899971-12-1](/img/structure/B2735084.png)
7-Chloro-5-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that likely contains a triazoloquinazoline core structure. This core is substituted with various functional groups including a piperazine ring and phenyl rings .
Synthesis Analysis
While specific synthesis methods for this compound were not found, compounds with similar structures often involve multi-step synthesis processes. For instance, the development of highly selective 5-HT1A receptor inhibitors is closely linked to the incorporation of a 4-alkyl-1-arylpiperazine scaffold .Molecular Structure Analysis
The compound likely has a complex three-dimensional structure due to the presence of multiple ring systems. The triazoloquinazoline core, the piperazine ring, and the phenyl rings all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the piperazine ring is known to be involved in various chemical reactions .Scientific Research Applications
Antimicrobial Activities
Research has shown that some derivatives of triazoloquinazoline possess antimicrobial activities against various microorganisms. The synthesis of novel compounds and their testing against specific bacteria and fungi indicated that certain derivatives could offer potential as antimicrobial agents (Bektaş et al., 2007).
Antitumor Agents
A series of quinazoline derivatives containing piperazine analogs were synthesized and showed potent antiproliferative activities against several cancer cell lines. This indicates their potential use as antitumor agents, with specific compounds demonstrating significant biological activity comparable to known treatments (Li et al., 2020).
Antihypertensive and Antiarrhythmic Effects
Derivatives of quinazoline have been evaluated for their antihypertensive action and ability to block α1-adrenoceptors. One study reported that a quinazoline derivative exhibited dose-dependent reductions in heart rate and blood pressure in hypertensive rats, indicating its potential for treating hypertension without significant side effects such as reflex tachycardia (Tsai et al., 2001).
Antihistaminic Activity
Research into 1,2,4-triazolo[4,3-a]quinazolin-5-ones has revealed their potential as H1-antihistaminic agents. Some compounds in this class significantly protected animals from histamine-induced bronchospasm, suggesting a new class of antihistaminic drugs with minimal sedative effects (Alagarsamy et al., 2009).
Quality Control and Pharmaceutical Analysis
Efforts have been made to develop quality control methods for leading compounds among quinazoline derivatives, aiming to ensure their purity and effectiveness as pharmaceutical agents. This includes a comprehensive analysis of their chemical properties and the development of standards for their production and use (Danylchenko et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-chloro-5-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3-methylphenyl)triazolo[1,5-a]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN6O/c1-18-6-5-7-19(16-18)25-27-29-26(21-17-20(28)10-11-22(21)34(27)31-30-25)33-14-12-32(13-15-33)23-8-3-4-9-24(23)35-2/h3-11,16-17H,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSRXQMQOWVMRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)N5CCN(CC5)C6=CC=CC=C6OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

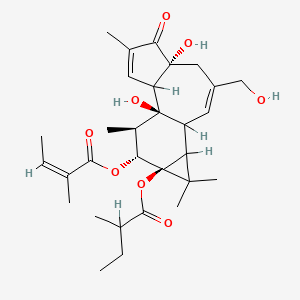
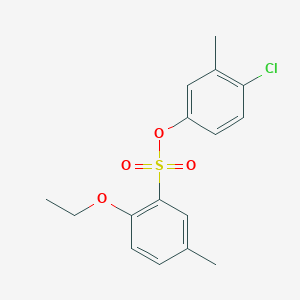
![1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B2735003.png)
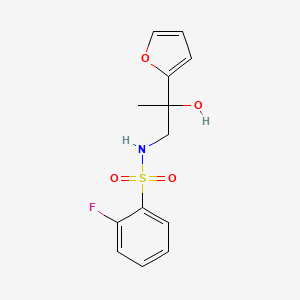

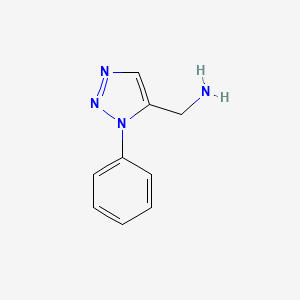

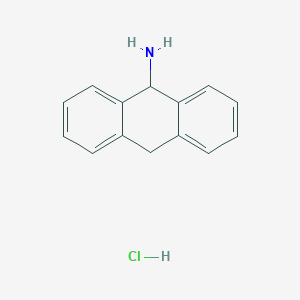
![2,3,4,5,6,7,8,8a-Octahydro-1H-cyclohepta[c]pyrrole-3a-carboxylic acid;hydrochloride](/img/structure/B2735016.png)


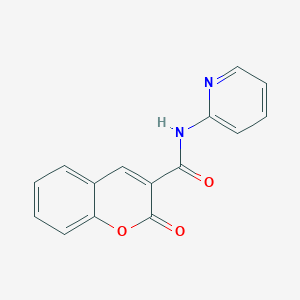
![4-[(3-chloroanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2735022.png)
